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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Proteomic Alterations Induced by the LCK-Targeting PROTAC SJ45566 and the Kinase

Inhibitor Dasatinib.

This guide provides a detailed comparative analysis of the cellular proteomic changes induced

by SJ45566, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade

Lymphocyte-specific protein tyrosine kinase (LCK), and dasatinib, a multi-targeted kinase

inhibitor. While direct comparative proteomic data for SJ45566 is still emerging, this guide

utilizes data from a comprehensive study on a closely related and structurally similar LCK

PROTAC, SJ11646, to provide a valuable and relevant comparison against dasatinib. This

approach allows for an insightful examination of the distinct mechanisms of action between

targeted protein degradation and kinase inhibition.

Executive Summary
SJ45566 is an orally bioavailable LCK PROTAC designed for the treatment of T-cell acute

lymphoblastic leukemia (T-ALL).[1] Unlike traditional kinase inhibitors that block the enzymatic

activity of a target protein, PROTACs like SJ45566 function by inducing the ubiquitination and

subsequent proteasomal degradation of the target protein. This guide presents a comparative

proteomic analysis of cells treated with the LCK PROTAC SJ11646 versus the kinase inhibitor

dasatinib, both of which target LCK. The data reveals that while both compounds impact LCK

signaling, the PROTAC induces a more pronounced and specific degradation of LCK, whereas

the inhibitor affects a broader range of kinases and their downstream pathways.
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Data Presentation: Quantitative Proteomic Changes
The following tables summarize the quantitative proteomic changes observed in KOPT-K1 T-

ALL cells treated with the LCK PROTAC SJ11646 (as a proxy for SJ45566) and the kinase

inhibitor dasatinib. The data is derived from a study by Hu et al., Science Translational

Medicine, 2022.

Table 1: Top 10 Downregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC

(SJ11646) vs. Dasatinib (6-hour treatment)
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Protein
LCK PROTAC
(Log2 Fold
Change)

Dasatinib (Log2
Fold Change)

Primary Function

LCK -3.5 -0.8 T-cell signaling

DUSP6 -2.5 -1.5
MAP kinase

phosphatase

CISH -2.2 -1.8
Suppressor of

cytokine signaling

THEMIS -1.9 -0.5 T-cell development

ITK -1.8 -0.6
Tec family kinase, T-

cell signaling

LAT -1.7 -0.4
Linker for activation of

T-cells

ZAP70 -1.5 -0.3
T-cell receptor

signaling

CD3E -1.4 -0.2
T-cell receptor

complex

SH2D1A -1.3 -0.1

Signaling lymphocytic

activation molecule

(SLAM)-associated

protein

GRB2 -1.2 -0.3
Adaptor protein in

signal transduction

Table 2: Top 10 Upregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC (SJ11646)

vs. Dasatinib (6-hour treatment)
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Protein
LCK PROTAC
(Log2 Fold
Change)

Dasatinib (Log2
Fold Change)

Primary Function

CRBN 1.5 0.2
E3 ubiquitin ligase

substrate receptor

DDIT4 2.8 1.9
DNA damage-

inducible transcript 4

ATF3 2.5 1.7
Activating

transcription factor 3

GDF15 2.3 1.5
Growth differentiation

factor 15

CHAC1 2.1 1.4
Cation transport

regulator

TRIB3 2.0 1.3
Tribbles pseudokinase

3

CEBPA 1.8 1.1
CCAAT/enhancer-

binding protein alpha

KLF6 1.7 1.0 Krüppel-like factor 6

SESN2 1.6 0.9 Sestrin 2

SQSTM1 1.4 0.5 Sequestosome 1

Experimental Protocols
The following is a detailed methodology for the comparative proteomic analysis of LCK

PROTAC (SJ11646) and dasatinib-treated T-ALL cells, based on the protocol described by Hu

et al., 2022.

1. Cell Culture and Treatment:

KOPT-K1 T-ALL cells were cultured in RPMI-1640 medium supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin.
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Cells were treated with 100 nM of SJ11646, 100 nM of dasatinib, or DMSO as a vehicle

control for 6 hours.

2. Protein Extraction and Digestion:

Following treatment, cells were harvested, washed with PBS, and lysed in a buffer containing

8 M urea, 50 mM Tris-HCl (pH 8.0), and a cocktail of protease and phosphatase inhibitors.

Protein concentration was determined using a BCA assay.

Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then

digested overnight with trypsin.

3. Tandem Mass Tag (TMT) Labeling:

Digested peptides were desalted and labeled with TMT10plex™ reagents according to the

manufacturer's instructions.

Labeled peptides were mixed in equal proportions.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

The labeled peptide mixture was fractionated using high-pH reversed-phase liquid

chromatography.

Each fraction was analyzed by nano-LC-MS/MS on an Orbitrap Fusion Lumos mass

spectrometer.

MS1 spectra were acquired in the Orbitrap, and MS2 spectra were acquired in the ion trap

after fragmentation by collision-induced dissociation (CID). MS3 spectra were acquired in the

Orbitrap after synchronous precursor selection (SPS) and higher-energy collisional

dissociation (HCD) for reporter ion quantification.

5. Data Analysis:

Raw data files were processed using a proteomics data analysis software suite (e.g.,

Proteome Discoverer).
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MS/MS spectra were searched against a human protein database.

TMT reporter ion intensities were used for peptide and protein quantification.

Statistical analysis was performed to identify proteins with significant changes in abundance

between the different treatment groups.
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Caption: Mechanism of action of the LCK PROTAC SJ45566.
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Caption: Experimental workflow for comparative proteomics.
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Caption: LCK signaling pathway and points of intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15543890?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9980154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9980154/
https://www.benchchem.com/product/b15543890#comparative-proteomics-of-cells-treated-with-sj45566-and-other-inhibitors
https://www.benchchem.com/product/b15543890#comparative-proteomics-of-cells-treated-with-sj45566-and-other-inhibitors
https://www.benchchem.com/product/b15543890#comparative-proteomics-of-cells-treated-with-sj45566-and-other-inhibitors
https://www.benchchem.com/product/b15543890#comparative-proteomics-of-cells-treated-with-sj45566-and-other-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15543890?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

